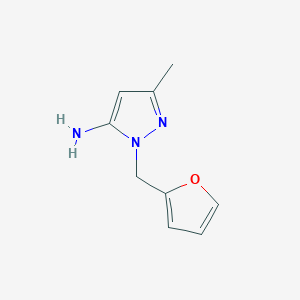

2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine

Beschreibung

2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine (CAS No. 956193-08-1) is a heterocyclic compound with the molecular formula C₉H₁₁N₃O. Its structure consists of a pyrazole ring substituted at the 2-position with a furan-2-ylmethyl group and at the 5-position with a methyl group, while the 3-position is occupied by an amine functional group. This combination of aromatic and heterocyclic moieties confers unique physicochemical properties, including enhanced solubility and reactivity, making it a versatile scaffold in medicinal chemistry and materials science .

The furan ring contributes electron-rich aromaticity, enabling π-π stacking interactions, while the pyrazole core provides hydrogen-bonding capabilities via its amine group. These structural features are critical for its biological activity and synthetic adaptability.

Eigenschaften

IUPAC Name |

2-(furan-2-ylmethyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-7-5-9(10)12(11-7)6-8-3-2-4-13-8/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDJKHAMSFTBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360121 | |

| Record name | 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4394-27-8 | |

| Record name | 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Pathway

-

- Pyruvic acid

- Aromatic amines

- Furan derivatives

- Pyrazole aldehydes

-

- The reaction begins with the condensation of pyruvic acid and an aromatic amine to form an imine intermediate.

- This intermediate undergoes cyclization in the presence of a furan derivative and a pyrazole aldehyde, yielding the desired heterocyclic compound.

-

- Solvent: Acetic acid

- Temperature: Reflux conditions (100–120°C)

- Reaction Time: 10–40 minutes

-

- The crude product is cooled, filtered, and recrystallized using ethanol to obtain pure crystals.

Key Observations :

- Yield: Typically ranges from 70% to 85%.

- Spectroscopic Data:

- IR: Peaks for NH stretching (3370–3395 cm⁻¹) and carbonyl groups (1684–1751 cm⁻¹).

- NMR: Signals consistent with pyrazole and furan moieties.

Cyclization Reactions

Cyclization is another critical step in synthesizing this compound, particularly for forming the pyrazole ring.

Reaction Pathway

-

- Aminopyrazole derivatives

- Furan-based aldehydes or ketones

-

- The amino group of aminopyrazole attacks the electrophilic carbon of a furan aldehyde or ketone.

- This leads to the formation of a Schiff base intermediate, which cyclizes under acidic or basic conditions to form the final product.

-

- Catalyst: Acidic catalysts like acetic acid or basic catalysts like pyridine.

- Temperature: Moderate heating (80–130°C).

- Reaction Time: 1–4 hours.

-

- The reaction mixture is neutralized, filtered, and recrystallized from ethanol or DMF/EtOH mixtures.

Key Observations :

- Yield: High yields of up to 87% under optimized microwave irradiation conditions.

- Reaction Acceleration: Microwave-assisted synthesis significantly reduces reaction time compared to conventional heating.

Functional Group Modifications

Functional group transformations are often employed to introduce specific substituents into the molecule.

Reduction and Substitution Reactions

-

- Reducing agents like sodium borohydride can be used to modify carbonyl or nitro groups in intermediates.

-

- Functional groups on the furan or pyrazole rings can be replaced using reagents like alkyl halides or sulfonates under mild conditions.

Conditions :

- Solvent: Methanol or ethanol

- Catalyst: Transition metals or organocatalysts

- Temperature: Room temperature to mild heating (25–60°C)

Key Observations :

- These reactions allow for fine-tuning the electronic properties of the compound.

- They are particularly useful for creating derivatives for biological testing.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Key Features |

|---|---|---|---|---|

| Multi-component synthesis | Pyruvic acid, aromatic amines, furan | Reflux in acetic acid (10–40 min) | 70–85 | Efficient one-pot synthesis |

| Cyclization | Aminopyrazole, furan aldehyde | Acid/base catalysis (80–130°C) | Up to 87 | Microwave-assisted acceleration |

| Reduction/Substitution | Intermediates with modifiable groups | Mild heating with catalysts | Variable | Functional group modifications |

Analyse Chemischer Reaktionen

2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Synthesis

The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique pyrazole and furan rings allow for diverse functionalization, making it valuable in the development of new chemical entities. The synthesis typically involves a series of organic reactions that include the formation of the pyrazole ring followed by functionalization with furan and amine groups.

Biological Applications

Enzyme Interactions and Protein Modifications

In biological research, 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine is utilized to study enzyme interactions and protein modifications. Its ability to bind to specific enzymes or receptors can modulate their activity, leading to various biological effects. Ongoing research is focused on elucidating the exact molecular targets and pathways involved.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown varying degrees of inhibition against bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. These findings suggest potential therapeutic applications in treating infections caused by resistant bacterial strains .

Medicinal Chemistry

Therapeutic Potential

Research into the therapeutic effects of this compound is ongoing, particularly regarding its interactions with biological targets associated with various diseases. The compound has been investigated for its potential use in treating conditions related to inflammation and cancer due to its ability to inhibit specific protein kinases involved in cell proliferation and migration .

Industrial Applications

Material Development

In industrial settings, this compound may be utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating advanced materials with specific functionalities, including coatings, polymers, and other composite materials.

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of synthesized derivatives against MRSA, demonstrating significant inhibition compared to standard antibiotics. The most potent derivative exhibited a minimum inhibitory concentration (MIC) lower than that of conventional treatments . -

Therapeutic Target Investigation

Research focused on identifying molecular targets for this compound revealed its binding affinity to DprE1 protein, suggesting potential use as an anti-tubercular agent .

Wirkmechanismus

The mechanism of action of 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects :

- The furan-2-ylmethyl group in the target compound enhances π-π interactions compared to ethyl-furan (e.g., 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine), improving binding to hydrophobic enzyme pockets .

- The methyl group at C-5 reduces steric hindrance compared to bulkier substituents (e.g., methoxyphenyl in ), favoring interactions with bacterial cell walls .

Biological Activity: Unlike fluoropyridine derivatives (e.g., ), the absence of electronegative halogens in the target compound reduces cytotoxicity while maintaining antimicrobial efficacy . The amine group at C-3 enables hydrogen bonding to biological targets, a feature absent in non-aminated analogs like 3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-ol .

Key Findings:

- The target compound’s lower logP compared to methoxybenzyl derivatives (e.g., ) suggests better aqueous solubility, advantageous for drug formulation .

- Its synthetic route (e.g., Suzuki-Miyaura coupling) is more scalable than multi-step alkylation methods used for N-(3-chloro-4-methoxybenzyl)-3-(furan-2-yl)-1H-pyrazol-5-amine .

Biologische Aktivität

2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with pyrazole intermediates. Various methods have been documented, including refluxing in solvents like ethanol, which yields high purity and good yields of the target compound.

Biological Activity

The biological activity of this compound has been extensively studied, revealing several pharmacological properties:

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It has been tested against various pathogens, showing effectiveness with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL. The compound's mechanism is believed to involve disruption of microbial cell walls and inhibition of essential metabolic pathways.

Analgesic and Anti-inflammatory Properties

In animal models, this compound demonstrated notable analgesic effects comparable to standard analgesics like aspirin. Additionally, it exhibited anti-inflammatory properties by reducing edema in carrageenan-induced inflammation models.

Central Nervous System (CNS) Effects

Studies have suggested that this compound may possess CNS depressant activities. Behavioral assays in rodents indicated sedative effects, which could be beneficial for developing treatments for anxiety and sleep disorders.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Pharmaceutical Research International highlighted the synthesis of various pyrazole derivatives, including this compound, which showed promising antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans .

- Analgesic Activity : In a controlled experiment involving rats, the administration of the compound resulted in a significant reduction in pain response compared to a placebo group, indicating its potential as an analgesic agent .

- CNS Effects : Another study evaluated the sedative effects through open field tests and elevated plus maze tests, demonstrating reduced locomotion and increased time spent in open arms, suggesting anxiolytic-like effects .

Table of Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine?

Answer:

The compound is typically synthesized via cyclocondensation reactions using pyrazole and furan precursors. For example:

- Step 1: React ethyl acetoacetate with phenylhydrazine in acetic acid under reflux to form 5-methyl-2H-pyrazol-3-amine derivatives .

- Step 2: Introduce the furan-2-ylmethyl group via nucleophilic substitution or coupling reactions. describes similar protocols where furyl groups are incorporated using reagents like 3-piperidinylacrylonitrile in pyridine under reflux .

- Purification: Recrystallization from ethanol or dioxane is standard, with yields ranging from 62% to 70% depending on substituents .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Answer:

X-ray crystallography is critical for confirming bond configurations and tautomeric states:

- Data Collection: Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve furan and pyrazole ring orientations .

- Case Study: reports a related furan-pyrazole structure (C21H16ClN7Al) where crystallography confirmed the planar geometry of the pyrazole ring and the dihedral angle between fused rings .

- Challenges: Twinned crystals or low-resolution data may require robust software pipelines (e.g., SHELXC/D/E) for phase determination .

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:

- IR Spectroscopy: Identify NH₂ stretches (~3300–3400 cm⁻¹) and furan C-O-C vibrations (~1260 cm⁻¹) .

- NMR: ¹H NMR detects furan protons as multiplet signals (δ 6.6–7.6 ppm), while pyrazole NH₂ appears as a broad singlet (δ ~5.0 ppm). ¹³C NMR confirms sp² carbons in furan (~110–150 ppm) .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 139.20 for C7H13N3 derivatives) and fragmentation patterns verify substituents .

Advanced: How can researchers address contradictory yield data in multi-step syntheses of its derivatives?

Answer:

Discrepancies in yields (e.g., 62% vs. 70% in ) arise from:

- Reaction Conditions: Optimize solvent polarity (e.g., pyridine vs. ethanol) and temperature to reduce side reactions .

- Catalyst Screening: Use triethylamine or calcium hydroxide to enhance nucleophilic substitution efficiency .

- Analytical Validation: Employ TLC with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) to monitor reaction progress and isolate intermediates .

Advanced: How does the furan ring influence tautomerism or reactivity in this compound?

Answer:

The electron-rich furan ring stabilizes thione-thiol tautomers (e.g., 5-Furan-2-yl-1,3,4-oxadiazole-2-thiol in ):

- Tautomeric Equilibrium: IR and NMR detect shifts in C=S (1260 cm⁻¹) and NH stretches (3130 cm⁻¹) .

- Reactivity: The furan oxygen participates in hydrogen bonding, affecting solubility and pharmacological activity. For example, anti-inflammatory derivatives show enhanced binding due to furan’s planar geometry .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Use gloves and goggles to avoid inhalation (S22 precaution) .

- Storage: Store in airtight containers at 4°C to prevent degradation.

- Waste Disposal: Neutralize acidic byproducts (e.g., HCl from synthesis) before disposal .

Advanced: How to design pharmacological assays to evaluate its anti-inflammatory potential?

Answer:

- In Vitro Models: Use COX-2 inhibition assays or NF-κB pathway analysis in macrophage cells .

- Dose-Response Studies: Test concentrations from 1 μM to 100 μM, referencing similar pyrazolo[1,5-a]pyrimidines in .

- Control Compounds: Compare with indomethacin or celecoxib to establish efficacy benchmarks .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.